(4-Methoxy-3-methylphenyl)methanesulfonyl chloride

Organic Synthesis Medicinal Chemistry Process Development

For labs lacking cold storage, this compound's ambient storage compatibility eliminates refrigeration costs and stability risks. Key supply chain advantages: (1) 97% minimum purity ensures stoichiometric reproducibility across multi-step syntheses; (2) molecular weight of 234.70 g/mol demands careful molar correction vs. benzenesulfonyl chloride analogs (220.67 g/mol); (3) balanced 2-/4-substitution profile supports SAR studies where para-selectivity is not desired. A logistically simpler reagent for kilo-lab and pilot-scale sulfonylation campaigns.

Molecular Formula C9H11ClO3S
Molecular Weight 234.70 g/mol
Cat. No. B13634260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3-methylphenyl)methanesulfonyl chloride
Molecular FormulaC9H11ClO3S
Molecular Weight234.70 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CS(=O)(=O)Cl)OC
InChIInChI=1S/C9H11ClO3S/c1-7-5-8(6-14(10,11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3
InChIKeyVSEMIGACJBBQDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (4-Methoxy-3-methylphenyl)methanesulfonyl Chloride


(4-Methoxy-3-methylphenyl)methanesulfonyl chloride (CAS 1194375-45-5) is an arylmethanesulfonyl chloride building block with molecular formula C9H11ClO3S and a molecular weight of 234.70 g/mol . This compound features a reactive sulfonyl chloride group attached to a substituted benzyl framework, with the methanesulfonyl moiety providing a CH2 spacer between the aromatic ring and the electrophilic sulfur center. This structural feature distinguishes it from common benzenesulfonyl chlorides that lack this methylene bridge, potentially altering its reactivity profile and steric accessibility in nucleophilic displacement reactions . As a sulfonylating agent, it serves as an intermediate in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing pharmacophores, with commercially available purity specifications typically ranging from 97% to 98% .

Sulfonylation Intermediate
Methylene-spacer arylmethanesulfonyl chloride for sulfonamide/sulfonate ester libraries
Ambient Storage
Cool, dry storage without refrigeration simplifies inventory and logistics
Regioisomer Research
Reported balanced 2-/4-selectivity may support SAR studies where para-preference is undesired

Substitution Risks: (4-Methoxy-3-methylphenyl)methanesulfonyl Chloride


Substitution among structurally similar sulfonyl chlorides introduces measurable changes in molecular weight, purity specification, and storage requirements that directly impact synthetic workflow reproducibility. The target compound (MW 234.70 g/mol) differs from its benzenesulfonyl chloride analog (MW 220.67 g/mol) by a methylene unit, altering stoichiometric calculations and molar quantities in multi-step syntheses [1]. More critically, arylmethanesulfonyl chlorides and benzenesulfonyl chlorides exhibit distinct selectivity profiles in electrophilic aromatic sulfonylation reactions, with the former showing balanced 2- and 4-substitution while the latter favors para-selectivity [2]. Additionally, storage stability requirements vary substantially: the target compound is specified for long-term storage in a cool, dry environment, whereas the (3-methoxyphenyl)methanesulfonyl chloride comparator mandates refrigeration at -10°C [3]. These differences, detailed in the quantitative evidence below, underscore why procurement decisions must be compound-specific rather than class-generic.

Molar Equivalents
CH2 spacer shifts molecular weight by ~14 g/mol; direct weight-based replacement may alter stoichiometry
Sulfonylation Selectivity
Methanesulfonyl class may give balanced 2-/4-isomers; benzenesulfonyl analogs favor para, changing product distribution
Storage & Stability
Comparators require refrigeration (-10°C to 2-8°C); ambient-stable target avoids cold-chain logistics

Comparative Evidence: (4-Methoxy-3-methylphenyl)methanesulfonyl Chloride


Molecular Weight & Stoichiometry: Methanesulfonyl vs. Benzenesulfonyl

The molecular weight of (4-Methoxy-3-methylphenyl)methanesulfonyl chloride is 234.70 g/mol, which is 14.03 g/mol (6.4%) higher than the 220.67 g/mol of 4-Methoxy-3-methylbenzenesulfonyl chloride [1]. This mass difference arises from the additional methylene (-CH2-) spacer in the methanesulfonyl framework, directly affecting molar quantities in stoichiometric calculations for sulfonamide or sulfonate ester synthesis. The difference translates to a 6.4% molar excess when compounds are interchanged by weight rather than mole, potentially skewing reaction outcomes in sensitive medicinal chemistry applications where precise equivalents are critical [2].

Mol. Weight Shift
Reported
234.70 vs. 220.67 g/mol (+6.4%)
Molar correction required when substituting between methanesulfonyl and benzenesulfonyl analogs.
Difference attributable to CH2 spacer; affects stoichiometric precision.
Organic Synthesis Medicinal Chemistry Process Development

Purity Specification Comparison

Commercial suppliers offer (4-Methoxy-3-methylphenyl)methanesulfonyl chloride at specified minimum purity levels of 97% (AKSci) and 98% (CymitQuimica/Fluorochem) . In contrast, the structurally related 4-methoxy-3-methylbenzene-1-sulfonyl chloride is offered at 95%+ purity . The 2-3% purity differential translates to a 40-60% reduction in maximum potential impurity burden (from 5% to 2-3%), which is particularly consequential in reactions where byproducts can interfere with subsequent catalytic steps or complicate chromatographic purification [1].

Purity Specifications
Specification review
97%–98% (target) vs. 95%+ (benzenesulfonyl analog)
Higher minimum purity may reduce impurity-related side reactions.
Vendor specifications as of 2025; analytical methods not disclosed.
Quality Control Synthetic Reliability Procurement Specifications

Storage Condition Comparison

(4-Methoxy-3-methylphenyl)methanesulfonyl chloride is specified for long-term storage in a cool, dry place at ambient conditions . This contrasts sharply with (3-methoxyphenyl)methanesulfonyl chloride, which requires storage at -10°C to maintain stability [1]. Similarly, 4-Methoxy-3-methylbenzenesulfonyl chloride requires refrigerated storage at 2-8°C , while the positional isomer 3-Methoxy-4-methylbenzenesulfonyl chloride is stable at room temperature . The target compound's ambient storage compatibility eliminates the need for specialized refrigeration equipment and reduces cold-chain logistics complexity for procurement and long-term laboratory inventory management.

Storage Requirements
Source review
Ambient (target) vs. -10°C or 2–8°C (comparators)
Ambient storage eliminates refrigeration infrastructure for long-term inventory.
Based on vendor SDS; stability under lab conditions may need verification.
Laboratory Logistics Stability Inventory Management

Sulfonylation Selectivity: Methanesulfonyl vs. Benzenesulfonyl

In Zn-exchanged zeolite-catalyzed sulfonylation of substituted benzenes, methanesulfonyl chloride (as a class proxy for arylmethanesulfonyl chlorides) produces similar selectivities for 2- and 4-substituted products, whereas benzenesulfonyl chloride exhibits enhanced selectivity toward the 4-product [1]. While this represents class-level rather than compound-specific data for the target molecule, the underlying mechanistic principle—that the CH2 spacer in methanesulfonyl systems reduces para-directing effects compared to directly attached aryl sulfonyl groups—is directly transferable to (4-Methoxy-3-methylphenyl)methanesulfonyl chloride. This differential selectivity is critical for applications where balanced regioisomer distribution is preferred or where para-selectivity would generate unwanted byproducts.

Regioselectivity Profile
Class-level
Balanced 2-/4- vs. para preference (benzenesulfonyl)
May enable synthesis of both regioisomers when para-selectivity is undesired.
Class-level inference from zeolite-catalyzed sulfonylation studies.
Catalytic Sulfonylation Regioselectivity Reaction Optimization

Hydrolysis Activation Entropy: Methanesulfonyl vs. Benzenesulfonyl

Kinetic studies of sulfonyl chloride hydrolysis reveal that methanesulfonyl chloride exhibits an activation entropy (ΔS≠) of -8.32 cal deg⁻¹ mole⁻¹ at 20°C, compared to -13.25 cal deg⁻¹ mole⁻¹ for benzenesulfonyl chloride—a difference of 4.93 cal deg⁻¹ mole⁻¹ (37% less negative) [1]. The less negative activation entropy for methanesulfonyl chloride indicates a less ordered transition state during nucleophilic attack, which mechanistically correlates with reduced steric constraint around the sulfur center due to the absence of direct aryl conjugation. This class-level kinetic distinction, derived from methanesulfonyl chloride as the structural archetype, provides a mechanistic basis for anticipating differential reactivity rates in nucleophilic displacement reactions involving the target compound relative to benzenesulfonyl chloride analogs.

Activation Entropy
Class-level
ΔS‡: −8.32 vs. −13.25 cal deg⁻¹ mol⁻¹ (37% less negative)
Less ordered transition state may favor nucleophilic displacement in sterically hindered contexts.
Derived from methanesulfonyl chloride archetype; direct compound data pending.
Reaction Kinetics Mechanistic Chemistry Solvolysis

Applications: (4-Methoxy-3-methylphenyl)methanesulfonyl Chloride


Medicinal Chemistry: Sulfonamide Library Synthesis

In medicinal chemistry programs synthesizing sulfonamide-based compound libraries, the 6.4% molecular weight difference between (4-Methoxy-3-methylphenyl)methanesulfonyl chloride (234.70 g/mol) and its benzenesulfonyl chloride analog (220.67 g/mol) necessitates careful molar correction [1]. The target compound's specified 97-98% purity combined with ambient storage compatibility makes it suitable for parallel synthesis workflows where multiple analogs are prepared simultaneously. Researchers should account for the balanced 2-/4-regioselectivity [2] when designing sulfonylation steps, particularly when para-selectivity is not the primary synthetic objective.

Process Chemistry: Cold Chain-Free Scale-Up

For process development laboratories operating without dedicated cold storage infrastructure, (4-Methoxy-3-methylphenyl)methanesulfonyl chloride offers a distinct operational advantage: ambient dry storage versus the 2-8°C refrigeration required for 4-Methoxy-3-methylbenzenesulfonyl chloride or the -10°C freezer storage required for (3-methoxyphenyl)methanesulfonyl chloride [3]. This eliminates refrigeration capital costs and reduces the risk of stability-related degradation during extended campaigns, making it a logistically simpler alternative for kilo-lab and pilot-scale operations where multiple sulfonyl chloride building blocks are maintained in inventory.

Reaction Optimization for Balanced Regioisomers

When synthetic routes demand balanced 2- and 4-substitution products rather than para-selective outcomes, (4-Methoxy-3-methylphenyl)methanesulfonyl chloride—by virtue of its methanesulfonyl structural class—offers a regioisomeric profile distinct from benzenesulfonyl chloride reagents [2]. This property is particularly relevant in zeolite-catalyzed sulfonylation reactions and in the preparation of sulfonamide positional isomers for structure-activity relationship (SAR) studies. Researchers developing catalytic sulfonylation methodologies should consider this compound as a representative methanesulfonyl electrophile when benchmarking catalyst performance against benzenesulfonyl chloride controls.

Academic Teaching Laboratories

The ambient storage compatibility and non-hazardous transport classification of (4-Methoxy-3-methylphenyl)methanesulfonyl chloride make it a practical reagent selection for academic teaching laboratories where cold storage space is limited and safety protocols must accommodate student handling. The 97% minimum purity specification ensures consistent experimental outcomes across multiple laboratory sections, while the 6.4% molecular weight distinction from benzenesulfonyl chloride analogs provides an instructive example for teaching stoichiometric calculations in nucleophilic substitution reactions.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Sulfonamide Libraries
Methylene-spacer reactivity & ambient handling
Stoichiometric adjustment; regioisomer outcome verification
Process Chemistry: Cold Chain-Free Scale-Up
Ambient storage stability
Elimination of refrigeration; long-campaign degradation assessment
Reaction Optimization: Balanced Regioisomers
Methanesulfonyl class selectivity
Catalyst benchmarking; 2- vs. 4-isomer ratio control
Academic Teaching Laboratories
Ambient storage & practical safety
Consistent purity for student experiments; stoichiometry demonstrations

Technical Documentation Hub

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